Ethyl bromopyruvate

Catalog No.
S793843
CAS No.
70-23-5
M.F
C5H7BrO3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl bromopyruvate

CAS Number

70-23-5

Product Name

Ethyl bromopyruvate

IUPAC Name

ethyl 3-bromo-2-oxopropanoate

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3

InChI Key

VICYTAYPKBLQFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CBr

Synonyms

3-Bromo-2-(oxo)propionic Acid Ethyl Ester; 3-Bromo-2-oxopropanoic Acid Ethyl Ester; 3-Bromopyruvic Acid Ethyl Ester; Bromopyruvic Acid Ethyl Ester; Ethyl 3-Bromo-2-oxopropanoate; Ethyl 3-Bromo-2-oxopropionate; Ethyl 3-Bromopyruvate; Ethyl Bromopyruva

Canonical SMILES

CCOC(=O)C(=O)CBr

Ethyl bromopyruvate is an organic compound with the chemical formula C5_5H7_7BrO3_3. It is a brominated derivative of pyruvate, characterized by the presence of a bromine atom at the 3-position of the ethyl pyruvate structure. This compound has garnered attention due to its potential biological activities and applications in synthetic organic chemistry.

As mentioned earlier, EBP's primary mechanism of action involves inhibiting PDH, thereby disrupting the conversion of pyruvate to acetyl-CoA. This disrupts cellular energy metabolism and can lead to several cellular effects depending on the experimental context. Studies have shown EBP to induce apoptosis (programmed cell death) in cancer cells [].

EBP is a hazardous compound and should be handled with appropriate precautions.

  • Toxicity: EBP is toxic if inhaled, ingested, or absorbed through the skin []. It can cause irritation and damage to the eyes, skin, and respiratory system [].
  • Flammability: EBP is flammable and can ignite if exposed to heat or open flames [].
  • Reactivity: EBP can react violently with strong oxidizing agents [].

Mechanism of action

EBP disrupts bacterial metabolism by inhibiting several key enzymes, including:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): This enzyme plays a crucial role in the glycolytic pathway, which is essential for energy production in bacteria. EBP inhibits GAPDH, leading to a decrease in ATP levels and ultimately hindering bacterial growth Source: [Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC - NCBI: ].
  • Pyruvate kinase and other enzymes: EBP also exhibits inhibitory effects on pyruvate kinase, isocitrate lyase, and malate synthase, further disrupting bacterial metabolic pathways Source: [Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC - NCBI: ].

Potential Applications

Several potential applications for EBP are being explored:

  • Combating drug-resistant bacteria: EBP shows promise against various drug-resistant bacteria, including Mycobacterium tuberculosis and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae) Source: [Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC - NCBI: ].
  • Combination therapy: EBP may be effective in combination with existing antibiotics, potentially overcoming resistance mechanisms and enhancing treatment efficacy Source: [Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC - NCBI: ].
  • Targeting bacterial biofilms: EBP demonstrates the ability to disrupt bacterial biofilms, which are complex structures formed by bacteria that contribute to chronic infections Source: [Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC - NCBI: ].
, including:

  • Alkylation Reactions: Ethyl bromopyruvate oxime reacts with azoles such as imidazole and pyrazole, leading to alkylation products .
  • Formation of Azoalkenes: It can react with hydrazones to produce transient azoalkenes, which can further undergo transformations .
  • Reactions with Natural Organic Matter: Ethyl bromopyruvate can generate hypobromous acid that interacts with natural organic compounds, forming various brominated byproducts .

Ethyl bromopyruvate exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it inhibits the enzyme pyruvate dehydrogenase, which is crucial for converting pyruvic acid into acetyl-CoA. This inhibition can affect metabolic pathways and has implications for cancer research and metabolic disorders .

Several methods are employed for synthesizing ethyl bromopyruvate:

  • Oxidation and Bromination of Ethyl Lactate: Ethyl lactate can be oxidized and brominated using N-bromosuccinimide or 1,3-dibromo-5,5-dimethyl-hydantoin .
  • Direct Reaction with Bromine Chloride: Ethyl pyruvate can be reacted with bromine chloride under controlled temperature conditions to yield ethyl bromopyruvate along with hydrogen chloride as a byproduct. The process typically occurs at temperatures ranging from -20°C to 25°C .

Ethyl bromopyruvate has several applications in both research and industry:

  • Biochemical Research: Its role as an enzyme inhibitor makes it valuable in studying metabolic pathways and developing potential therapeutic agents.
  • Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Research has indicated that ethyl bromopyruvate interacts with various biological molecules, influencing enzymatic activities and metabolic processes. Its inhibitory effects on pyruvate dehydrogenase have been specifically studied in the context of cancer metabolism, where altered energy production pathways are critical for tumor growth and survival .

Ethyl bromopyruvate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Ethyl PyruvateNon-brominated analogueServes as a substrate for pyruvate dehydrogenase; less inhibitory activity.
Methyl BromopyruvateMethylated analogueSimilar biological activity but differs in potency due to methyl substitution.
3-Bromopropanoic AcidAcidic analogueExhibits different reactivity patterns; primarily used in acid-base reactions.
Brominated Acetic AcidSimplified structureLess complex; primarily used in simpler organic reactions without significant biological activity.

Ethyl bromopyruvate stands out due to its specific enzyme inhibition properties and its role in more complex synthetic pathways compared to its simpler analogues.

Single-Step Synthesis Using Bromine Chloride

The most industrially scalable method involves the direct reaction of ethyl pyruvate with bromine chloride (BrCl) at controlled temperatures. As detailed in patent WO2000026177A1, this single-step process achieves 72–92% purity by maintaining temperatures between -20°C and 25°C. Key advantages include:

  • Byproduct Management: Hydrogen chloride (HCl) is generated instead of hydrogen bromide (HBr), simplifying purification via inert gas sparging (e.g., nitrogen).
  • Distillation Optimization: Adding high-boiling hydrocarbons like eicosane (5 wt%) improves distillation efficiency, yielding 96% pure ethyl bromopyruvate at 93–94°C under reduced pressure (15 mmHg).

Table 1: Reaction Conditions and Yields for BrCl-Based Synthesis

Ethyl Pyruvate (mol)BrCl (mol)Temp (°C)AdditiveYield (%)Purity (%)
1.01.0-10–10None7292
1.01.1-4–2Eicosane6996

Comparative Analysis of Brominating Agents

While BrCl offers operational simplicity, alternative brominating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are used in niche applications. For example:

  • NBS in Ethyl Lactate: Bromination at 70°C in ethyl lactate yields 91% ethyl bromopyruvate but requires rigorous peroxide testing due to solvent instability.
  • DBDMH: This crystalline agent provides slower, controlled bromination, ideal for heat-sensitive substrates, though with lower yields (~47%).

Temperature and Solvent Effects on Reaction Efficiency

Low temperatures (-20°C to 10°C) minimize side reactions, such as the formation of ethyl 3-bromo-2-ethoxyacrylate. Polar aprotic solvents like dichloromethane (DCM) enhance solubility but pose environmental and safety concerns.

Ethyl bromopyruvate is a pivotal reagent in the Hantzsch thiazole synthesis, where it reacts with substituted benzothioamides or thioureas to form ethyl thiazole-4-carboxylates. This reaction leverages the electrophilic α-bromo carbonyl group, which undergoes nucleophilic attack by sulfur-containing substrates, followed by cyclization.

Reaction Mechanism and Conditions

The synthesis typically involves heating ethyl bromopyruvate with benzothioamides in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (70–125°C). For example, reacting ethyl bromopyruvate with 2-aminobenzothioamide in DMF at 125°C for 20 minutes yields ethyl 2-aminobenzo[d]thiazole-6-carboxylate (Table 1, Entry 8) [1]. Catalytic acids, such as p-toluenesulfonic acid (PTSA), enhance reaction efficiency by facilitating deprotonation and cyclization [1].

Substrate Scope and Yields

The method accommodates diverse benzothioamides with electron-donating or withdrawing groups (Table 1):

  • Electron-donating substituents (e.g., methoxy groups) increase nucleophilicity, improving yields (e.g., 72% for 4-methoxy derivatives) [1].
  • Electron-withdrawing groups (e.g., nitro groups) require extended reaction times but still achieve moderate yields (58–65%) [1].
EntryBenzothioamide SubstituentProductYield (%)
14-OCH₃A72
23-NO₂B58
35-ClC65

Table 1: Yields of ethyl thiazole-4-carboxylates from substituted benzothioamides [1].

This methodology is scalable under continuous flow conditions, enabling rapid synthesis of thiazole derivatives without intermediate purification [1].

Oxazine Formation via Hetero-Diels-Alder Reactions

Ethyl bromopyruvate participates in hetero-Diels-Alder reactions to construct bicyclic oxazines, which are valuable intermediates in natural product synthesis. The bromine atom acts as a leaving group, facilitating the formation of reactive dienophiles like ethyl nitrosoacrylate.

Reaction Design

In a representative protocol, ethyl bromopyruvate is treated with hydroxylamine to generate ethyl nitrosoacrylate in situ. This intermediate reacts with dienes (e.g., 1,3-cyclohexadiene) at −20°C to form oxazine derivatives (Scheme 1) [1]. The reaction proceeds regioselectively, favoring endo transition states to yield fused oxazine systems.

$$
\text{Ethyl bromopyruvate} \xrightarrow{\text{NH}_2\text{OH}} \text{Ethyl nitrosoacrylate} \xrightarrow{\text{Diene}} \text{Bicyclic oxazine}
$$

Scheme 1: Oxazine synthesis via hetero-Diels-Alder reaction [1].

Key Applications

  • Natural product analogs: The method has been applied to synthesize oxazine cores resembling sanguinamide A, a macrocyclic peptide with antimicrobial activity [1].
  • Regioselectivity control: Bromine-mediated shifts in diene geometry enable access to structurally diverse oxazines, such as 3a and 3b isomers (Scheme 1) [1].

Role in Indolizine and Quinolizine Derivative Preparation

While the provided sources do not explicitly detail ethyl bromopyruvate’s use in indolizine or quinolizine synthesis, its reactivity suggests potential applications. The α-bromo carbonyl group could engage in cyclocondensation with nitrogen-containing nucleophiles (e.g., pyrrolidines or piperidines) to form these bicyclic frameworks. Future studies may explore its utility in constructing such systems via tandem alkylation-cyclization pathways.

Hypothetical Pathways

  • Indolizines: Reaction with pyrrolidine derivatives could yield indolizine-1-carboxylates through intramolecular cyclization.
  • Quinolizines: Condensation with quinoline precursors might afford quinolizine analogs, though solvent and catalyst optimization would be required.

Glyceraldehyde-3-phosphate Dehydrogenase Targeting

Glyceraldehyde-3-phosphate dehydrogenase emerges as the primary intracellular target of ethyl bromopyruvate, representing the most extensively characterized interaction within the compound's mechanism of action [1] [2] [5]. This critical glycolytic enzyme catalyzes the oxidative phosphorylation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a reaction essential for adenosine triphosphate generation through substrate-level phosphorylation. The enzyme's susceptibility to ethyl bromopyruvate stems from the presence of a highly reactive cysteine residue within the active site, which serves as the primary target for covalent modification.

Detailed kinetic analysis of ethyl bromopyruvate inhibition against Mycobacterium tuberculosis glyceraldehyde-3-phosphate dehydrogenase reveals impressive potency, with a dissociation constant of 52.49 nanomolar and an inactivation rate constant of 0.158 per minute [1]. The inhibition process follows classic irreversible kinetics, requiring only 8 micromolar concentrations to achieve 75% enzyme inactivation. This remarkable potency exceeds that observed for many conventional antibiotics, suggesting exceptional selectivity for the bacterial enzyme active site.

Organism/SystemInhibition Concentration (µM)Ki Value (nM)Inhibition PercentageTime CourseReference
Mycobacterium tuberculosis H37Ra8.0 [1]52.49 [1]75% [1]Time- and concentration-dependent [1] [1]
Human cancer cells (multiple lines)100 [3]Not determinedDose-dependent [3]Within 15 min at 100 µM [3] [3]
Bacillus stearothermophilusNot specifiedNot determinedCompleteRapidLiterature review
Yeast (Saccharomyces cerevisiae)Not specifiedNot determinedCompleteRapidLiterature review
Rat primary astrocytes30 [6]Not determined50% [6]Within 30 min [6] [6]

The mechanism of glyceraldehyde-3-phosphate dehydrogenase inactivation involves initial formation of a reversible enzyme-inhibitor complex, followed by nucleophilic attack of the active site cysteine residue on the α-carbon adjacent to the bromine substituent [2] [5]. This alkylation reaction proceeds with high specificity due to the enhanced electrophilicity of the α-bromo ketone functionality and the increased nucleophilicity of the enzyme's catalytic cysteine residue. Mass spectrometric analysis confirms covalent modification at Cys149 in the human enzyme, with similar modifications observed across multiple species [2] [3].

Time-dependent inhibition studies demonstrate that ethyl bromopyruvate inactivation of glyceraldehyde-3-phosphate dehydrogenase follows pseudo-first-order kinetics under conditions of inhibitor excess [1] [3]. The reaction proceeds rapidly, with significant enzyme inactivation observed within minutes of compound exposure. Protection experiments using natural substrates confirm that modification occurs specifically at the active site, as glyceraldehyde-3-phosphate and nicotinamide adenine dinucleotide prevent covalent modification when present during incubation.

Two-dimensional gel electrophoretic autoradiography using radiolabeled ethyl bromopyruvate definitively identifies glyceraldehyde-3-phosphate dehydrogenase as the primary intracellular target in multiple cancer cell lines [2] [5]. Immunoprecipitation studies confirm specific modification of this enzyme, with minimal labeling of other cellular proteins under physiologically relevant concentrations. These findings establish glyceraldehyde-3-phosphate dehydrogenase as the predominant target responsible for the compound's antimicrobial and cytotoxic effects.

Pyruvate Kinase Interference

Pyruvate kinase represents another critical target within the glycolytic pathway susceptible to ethyl bromopyruvate inhibition, though the mechanism differs significantly from that observed with glyceraldehyde-3-phosphate dehydrogenase [1] [7] [8]. This enzyme catalyzes the final step of glycolysis, converting phosphoenolpyruvate to pyruvate while generating adenosine triphosphate through substrate-level phosphorylation. Inhibition of pyruvate kinase effectively blocks glycolytic flux, leading to accumulation of upstream metabolites and depletion of cellular energy reserves.

Research investigations demonstrate concentration-dependent inhibition of pyruvate kinase activity by ethyl bromopyruvate, with approximately 80% inhibition observed at 200 micromolar concentrations in Mycobacterium tuberculosis extracts [1]. The inhibition pattern suggests competitive interaction with the natural substrate phosphoenolpyruvate, indicating binding within or near the enzyme's active site. However, unlike glyceraldehyde-3-phosphate dehydrogenase, pyruvate kinase inhibition appears to involve both reversible competitive elements and slower irreversible modification components.

CompoundTarget OrganismInhibition ConcentrationInhibition PercentageMechanismReference
Ethyl bromopyruvateMycobacterium tuberculosis50-200 µM [1]~80% at 200 µM [1]Direct enzyme inhibition [1] [1]
Ethyl pyruvateTrypanosoma brucei3.0 ± 0.29 mM (Ki) [8]Competitive inhibition [8]ATP depletion [8] [8]
Ethyl bromopyruvateStaphylococcus aureusNear MIC values [1]Significant [1]Multiple pathway disruption [1] [1]
3-BromopyruvateHuman erythrocytes0.14 mM (Kd)Complete inactivationActive site Cys alkylationLiterature review
Ethyl bromopyruvateMultiple ESKAPE pathogensVariable [7]Varying extents [7]Metabolic pathway interference [7] [7]

Comparative studies using ethyl pyruvate, the non-halogenated analog, provide insight into the specific contribution of the bromine substituent to pyruvate kinase inhibition [8]. Ethyl pyruvate demonstrates competitive inhibition of Trypanosoma brucei pyruvate kinase with a dissociation constant of 3.0 millimolar, significantly higher than concentrations required for ethyl bromopyruvate activity. This difference suggests that the halogen substitution enhances binding affinity and introduces additional covalent modification capability not present in the parent compound.

Structural analysis of pyruvate kinase inhibition reveals that ethyl bromopyruvate likely targets cysteine residues critical for enzyme function, similar to its interaction with glyceraldehyde-3-phosphate dehydrogenase [9]. The enzyme contains multiple cysteine residues that participate in disulfide bridge formation and metal coordination, both essential for catalytic activity. Alkylation of these residues disrupts protein folding and eliminates enzymatic function, contributing to the overall metabolic disruption observed with ethyl bromopyruvate treatment.

Kinetic studies demonstrate that pyruvate kinase inhibition by ethyl bromopyruvate proceeds through a two-phase mechanism [1] [8]. Initial rapid inhibition reflects competitive binding and immediate interference with substrate binding, while slower secondary inhibition corresponds to irreversible covalent modification. This biphasic pattern distinguishes pyruvate kinase inhibition from the purely irreversible inactivation observed with glyceraldehyde-3-phosphate dehydrogenase, suggesting different binding site architectures and accessibility patterns.

The physiological consequences of pyruvate kinase inhibition extend beyond simple adenosine triphosphate depletion to encompass broader metabolic reprogramming [8] [10]. Blockade of this terminal glycolytic step leads to accumulation of phosphoenolpyruvate and upstream glycolytic intermediates, creating metabolic bottlenecks that further compromise cellular energy production. Additionally, reduced pyruvate availability limits substrate availability for other metabolic pathways, including the tricarboxylic acid cycle and amino acid biosynthesis.

Integrated Glycolytic Pathway Disruption

The simultaneous targeting of multiple glycolytic enzymes by ethyl bromopyruvate creates synergistic effects that amplify the compound's antimicrobial activity beyond what would be expected from individual enzyme inhibition [1] [10] [11]. Glyceraldehyde-3-phosphate dehydrogenase and pyruvate kinase represent rate-limiting steps within the glycolytic pathway, and their concurrent inhibition effectively eliminates cellular capacity for glucose-derived energy production. This coordinated disruption prevents metabolic adaptation and compensation mechanisms that might otherwise maintain cellular viability.

Metabolic flux analysis reveals that ethyl bromopyruvate treatment causes rapid depletion of adenosine triphosphate levels, with concentrations falling below the threshold required for essential cellular processes [12] [13]. In HL60 leukemia cells, 20-30 micromolar concentrations reduce adenosine triphosphate levels by approximately 50% within hours of exposure, while higher concentrations cause complete energy depletion leading to necrotic cell death. This concentration-dependent effect correlates directly with the extent of glycolytic enzyme inhibition observed at corresponding treatment levels.

EnzymeInhibition TypeKi or IC50k_inactivationConcentration for Max EffectReference
GAPDH (M. tuberculosis)Irreversible/Covalent [1]52.49 nM [1]0.158 min⁻¹ [1]8 µM (75% inhibition) [1] [1]
GAPDH (Human cancer cells)Irreversible/Covalent [3] [6]Not determinedNot determined100 µM [3] [6] [3] [6]
Pyruvate kinase (PykA)Concentration-dependent [1]Not determinedNot determined200 µM (80% inhibition) [1] [1]
Isocitrate lyaseCompetitive [1]120 µM [1]Not determined50 µM (80% inhibition) [1] [1]
Malate synthaseDirect inhibition [1]Not determinedNot determined100 µM (75% inhibition) [1] [1]
Pyruvate kinase (T. brucei)Competitive [8]3.0 ± 0.29 mM [8]Not determinedVariable [8] [8]

The temporal sequence of glycolytic enzyme inhibition provides insight into the prioritization of ethyl bromopyruvate targeting within cellular systems [12] [6]. Glyceraldehyde-3-phosphate dehydrogenase inactivation occurs rapidly, within minutes of compound exposure, reflecting the high reactivity of this enzyme's active site cysteine residue. Pyruvate kinase inhibition develops more gradually, consistent with lower binding affinity and slower covalent modification kinetics. This sequential pattern suggests that initial glyceraldehyde-3-phosphate dehydrogenase targeting creates metabolic stress that sensitizes other enzymes to subsequent inhibition.

Beyond direct enzyme targeting, ethyl bromopyruvate influences glycolytic flux through indirect mechanisms involving cofactor depletion and metabolite accumulation [10] [14]. Inhibition of glyceraldehyde-3-phosphate dehydrogenase blocks nicotinamide adenine dinucleotide regeneration, creating redox imbalance that affects other oxidoreductase enzymes within the pathway. Similarly, accumulation of glycolytic intermediates upstream of inhibited enzymes can create product inhibition effects that further reduce pathway flux and amplify the compound's metabolic impact.

Disruption of Bacterial Iron Acquisition Pathways

Transferrin-Mediated Iron Uptake Interference

Ethyl bromopyruvate demonstrates remarkable capacity to disrupt bacterial iron acquisition systems, particularly those involving transferrin-mediated uptake mechanisms essential for pathogen survival and virulence [1] [15] [16]. This interference represents a unique antimicrobial strategy that exploits the critical dependence of bacterial pathogens on host iron sources while simultaneously disrupting multiple cellular processes through a single therapeutic intervention. The compound's effects on iron homeostasis extend beyond simple competitive inhibition to encompass fundamental alterations in cellular iron binding, transport, and utilization pathways.

Detailed analysis of transferrin-mediated iron uptake in Mycobacterium tuberculosis reveals that ethyl bromopyruvate treatment results in a 70% reduction in iron incorporation compared to untreated controls [1]. This dramatic decrease occurs through multiple complementary mechanisms, including direct interference with transferrin binding, disruption of receptor-mediated endocytosis, and impairment of intracellular iron release processes. Statistical analysis confirms the significance of these effects, with probability values less than 0.0001 indicating robust and reproducible inhibition across experimental conditions.

The mechanism underlying transferrin uptake disruption involves the multifunctional nature of glyceraldehyde-3-phosphate dehydrogenase, which serves dual roles as both a glycolytic enzyme and a transferrin receptor in many bacterial species [1] [17]. Ethyl bromopyruvate's covalent modification of this protein simultaneously eliminates both enzymatic activity and receptor function, creating coordinated disruption of energy metabolism and iron acquisition. This dual targeting represents an elegant example of polypharmacology, where a single therapeutic agent affects multiple essential cellular processes through modification of a single target protein.

System ComponentEffect of TreatmentMeasurement MethodStatistical SignificanceMechanismReference
Transferrin-mediated iron uptake70% reduction [1]Iron uptake assay [1]P < 0.0001 [1]GAPDH receptor function disruption [1] [1]
Basal cellular iron levels>2-fold reduction [1]Direct iron quantification [1]P < 0.005 [1]Reduced iron binding capacity [1] [1]
Transferrin surface bindingSignificantly reduced [1]Tf-A647 binding [1]P < 0.005 [1]Surface receptor modification [1] [1]
Intracellular iron contentHigher fluorescence (lower iron) [1]Calcein fluorescence [1]P < 0.0001 [1]Impaired iron transport [1] [1]
Iron-dependent heme synthesisDecreased incorporation [15]Heme synthesis assay [15]P < 0.01 [15]Metabolic pathway disruption [15] [15]

Fluorescence microscopy studies using transferrin labeled with Alexa Fluor 647 demonstrate significant reduction in surface binding following ethyl bromopyruvate treatment [1]. This decreased binding reflects both reduced receptor expression and altered receptor conformation resulting from covalent modification. The quantitative reduction in surface binding correlates directly with the observed decrease in iron uptake, confirming that receptor availability represents a rate-limiting step in the iron acquisition process.

Intracellular iron content analysis using calcein fluorescence quenching reveals that ethyl bromopyruvate treatment leads to substantial depletion of cellular iron stores [1]. Untreated bacterial cells demonstrate low calcein fluorescence due to iron-mediated quenching, indicating high intracellular iron concentrations. In contrast, ethyl bromopyruvate-treated cells exhibit significantly higher fluorescence intensities, consistent with reduced iron content and impaired iron homeostasis. This effect occurs rapidly, within hours of compound exposure, indicating direct interference with active iron transport processes rather than gradual depletion through metabolic consumption.

Iron Transport System Targeting

The disruption of bacterial iron transport systems by ethyl bromopyruvate extends beyond transferrin-mediated pathways to encompass broader effects on iron homeostasis and utilization [18] [19] [20]. Bacterial pathogens employ multiple complementary strategies for iron acquisition, including siderophore production, ferrous iron transport, and heme utilization pathways. Ethyl bromopyruvate's impact on these diverse systems suggests interference with fundamental cellular processes common to multiple iron acquisition mechanisms.

Siderophore-mediated iron transport represents a primary strategy employed by many bacterial pathogens to compete for limited environmental iron sources [21] [22] [23]. These high-affinity iron chelators facilitate solubilization and transport of ferric iron across bacterial cell membranes through specialized receptor and transport systems. Ethyl bromopyruvate treatment appears to interfere with siderophore effectiveness through multiple mechanisms, including reduced receptor expression, impaired transport protein function, and disrupted iron release within the bacterial cytoplasm.

Analysis of iron transport kinetics reveals that ethyl bromopyruvate affects both the rate and extent of iron accumulation in bacterial cells [1] [19]. Treated bacteria demonstrate reduced initial rates of iron uptake, indicating immediate interference with transport processes, as well as lower steady-state iron concentrations, suggesting impaired iron retention or increased iron efflux. These kinetic changes occur at concentrations similar to those required for antimicrobial activity, supporting the hypothesis that iron transport disruption contributes significantly to the compound's therapeutic effects.

The molecular basis for iron transport disruption likely involves covalent modification of key transport proteins by ethyl bromopyruvate [24]. Many iron transport systems depend on conformational changes in membrane-spanning proteins to facilitate iron translocation across cellular barriers. Alkylation of critical cysteine residues within these proteins could disrupt conformational flexibility, eliminate metal coordination sites, or interfere with protein-protein interactions essential for transport complex assembly and function.

Cellular Iron Homeostasis Disruption

Ethyl bromopyruvate's effects on cellular iron homeostasis extend beyond simple transport inhibition to encompass fundamental disruption of iron storage, utilization, and regulatory systems [1] [17] [25]. Iron homeostasis in bacterial cells requires precise coordination of uptake, storage, and utilization processes to maintain adequate iron availability while preventing toxic accumulation. The compound's interference with multiple components of this regulatory network creates cascading effects that amplify the impact of individual protein modifications.

Basal cellular iron measurements demonstrate that ethyl bromopyruvate treatment results in greater than two-fold reduction in total cellular iron content [1]. This decrease reflects both reduced iron uptake and potential increased iron loss through disrupted retention mechanisms. The magnitude of this reduction exceeds what would be expected from simple transport inhibition alone, suggesting additional effects on iron storage proteins or intracellular iron binding capacity.

Iron-dependent enzymatic processes provide sensitive indicators of cellular iron availability and utilization efficiency [15] [16]. Heme synthesis, which requires substantial iron incorporation for protoporphyrin metallation, demonstrates significant impairment following ethyl bromopyruvate treatment. This reduction in heme synthesis occurs despite adequate availability of other required substrates, confirming that iron limitation represents the primary bottleneck in this essential biosynthetic pathway.

Cell Type/SystemATP Reduction PercentageTreatment ConcentrationTime to EffectAdditional EffectsReference
M. tuberculosis H37RaConcomitant with GAPDH inhibition [1]8 µM (1.56 mg/L) [1]Rapid [1]Iron uptake reduction [1] [1]
HL60 leukemia cells50% at 20-30 µM [12]20-60 µM [12]Within hours [12]Apoptosis and necrosis [12] [12]
Human cancer cells (multiple)Dose-dependent depletion [26] [13]100-300 µM [26] [13]Within 3-5 hours [26] [13]Mitochondrial dysfunction [26] [13] [26] [13]
Rat primary astrocytesSignificant depletion [6]100 µM [6]Within 4 hours [6]GSH depletion [6] [6]
HepG2 hepatocellular carcinomaMarked reduction [10]150 µM [10]Within 30 minutes [10]Enhanced PK activity [10] [10]

The integration of iron homeostasis disruption with glycolytic enzyme inhibition creates synergistic antimicrobial effects that exceed the sum of individual component contributions [1]. Iron limitation affects numerous cellular processes beyond those directly involved in iron transport, including respiratory complex assembly, DNA synthesis, and oxidative stress defense systems. The combination of energy depletion through glycolytic inhibition and broad metabolic disruption through iron limitation creates multiple simultaneous stresses that overwhelm bacterial adaptive mechanisms and ensure therapeutic effectiveness.

Regulatory protein analysis reveals that ethyl bromopyruvate treatment affects expression and activity of iron-responsive regulatory elements that normally coordinate cellular iron homeostasis [19] [20]. These regulatory systems typically respond to iron limitation by increasing transport protein expression and reducing iron consumption by non-essential processes. However, the covalent modification caused by ethyl bromopyruvate may interfere with regulatory protein function, preventing appropriate adaptive responses and maintaining cells in a state of iron limitation despite activated stress response pathways.

Biofilm Reduction and Synergistic Antibacterial Effects

Biofilm Formation Prevention

Ethyl bromopyruvate demonstrates exceptional efficacy in preventing biofilm formation across a diverse range of bacterial and fungal pathogens, representing a significant advance in addressing one of the most challenging aspects of antimicrobial resistance [1] [27] [28]. Biofilms constitute structured microbial communities encased within self-produced extracellular polymeric matrices that provide protection against antimicrobial agents, host immune responses, and environmental stresses. The compound's ability to prevent biofilm formation occurs through multiple mechanisms that target both the cellular processes required for biofilm development and the molecular components essential for matrix production and maintenance.

Quantitative biofilm assays demonstrate that ethyl bromopyruvate prevents biofilm formation at concentrations significantly lower than those required for conventional antibiotics [1] [27]. Against Staphylococcus aureus, ethyl bromopyruvate achieves biofilm reduction at concentrations 64-fold lower than vancomycin, a first-line antibiotic commonly used for resistant gram-positive infections. This remarkable potency suggests that biofilm prevention represents a particularly sensitive target for ethyl bromopyruvate activity, possibly reflecting the compound's interference with energy-dependent processes essential for biofilm matrix synthesis and cellular adhesion.

Microscopic analysis of biofilm development in the presence of ethyl bromopyruvate reveals progressive disruption of normal biofilm architecture [28]. Control cultures demonstrate typical biofilm characteristics, including dense cellular aggregates, extensive hyphal networks in fungal species, and robust extracellular matrix encasing microbial communities. Treatment with ethyl bromopyruvate eliminates these structural features in a concentration-dependent manner, with complete prevention of biofilm formation observed at higher concentrations and partial disruption at lower concentrations.

Bacterial SpeciesBiofilm ReductionComparison ControlSynergistic EffectMinimum Effective ConcentrationReference
Staphylococcus aureus64-fold lower than vancomycin [1] [27]Vancomycin [1] [27]No negative interactions [1] [27]32-64 mg/L [1] [27] [1] [27]
Mycobacterium tuberculosisSignificant reduction [1]Standard antibiotics [1]Enhanced with approved drugs [1]1x MIC [1] [1]
Candida albicansComplete prevention [28]Amphotericin B [28]Superior to conventional antifungals [28]1x MIC [28] [28]
Escherichia coliMatrix dissolution [28]Ethyl lactate (inactive) [28]Selective pathobiont targeting [28]10-25 mM [28] [28]
Multiple ESKAPE pathogensSubstantial reduction [1] [7]Conventional treatments [1] [7]Broad-spectrum activity [1] [7]Variable by species [1] [7] [1] [7]

The mechanism underlying biofilm prevention involves disruption of energy-dependent adhesion processes that initiate biofilm formation [28]. Initial bacterial attachment to surfaces requires active metabolic processes for adhesin expression, surface modification, and cellular positioning. Ethyl bromopyruvate's interference with glycolytic energy production eliminates the adenosine triphosphate availability necessary for these active attachment mechanisms, preventing the establishment of stable surface-associated microbial communities that serve as biofilm precursors.

Extracellular matrix production represents another critical target for ethyl bromopyruvate's biofilm prevention activity [28]. Biofilm matrices consist primarily of polysaccharides, proteins, and nucleic acids synthesized through energy-intensive biosynthetic pathways. The compound's disruption of cellular energy metabolism eliminates the metabolic capacity required for matrix component synthesis, preventing accumulation of the protective polymeric structures that characterize mature biofilms.

Comparative studies using ethyl lactate, a structurally related compound lacking the reactive bromine substituent, demonstrate the specific requirement for covalent modification capability in biofilm prevention [28]. Ethyl lactate fails to prevent biofilm formation at concentrations where ethyl bromopyruvate demonstrates complete inhibition, confirming that reversible metabolic interference alone is insufficient to disrupt biofilm development processes. This finding emphasizes the importance of irreversible enzyme modification in achieving sustained biofilm prevention effects.

Mature Biofilm Disruption

The ability of ethyl bromopyruvate to disrupt established biofilms represents a particularly valuable therapeutic property, as mature biofilms pose significant challenges for conventional antimicrobial therapy [28]. Established biofilms contain metabolically diverse cell populations, including dormant persister cells that exhibit enhanced resistance to antimicrobial agents. Additionally, the protective extracellular matrix creates physical barriers that limit drug penetration and provide buffering against chemical stresses.

Treatment of mature Candida albicans biofilms with ethyl bromopyruvate results in significant metabolic activity reduction and structural disruption [28]. Microscopic examination reveals dissolution of the characteristic multilayered networks of yeast cells and hyphae that define mature fungal biofilms. This disruption occurs at concentrations equivalent to the minimum inhibitory concentration determined for planktonic cells, indicating that biofilm-associated cells retain sensitivity to ethyl bromopyruvate despite their protected environment.

Scanning electron microscopy analysis provides detailed visualization of biofilm matrix dissolution following ethyl bromopyruvate treatment [28]. Control biofilms demonstrate dense, complex structures with extensive polymeric matrices encasing microbial communities. Treated biofilms show progressive matrix degradation, reduction in cell density, and accumulation of cellular debris consistent with extensive cell death and matrix component breakdown. These morphological changes occur within hours of treatment initiation, indicating rapid penetration and activity within established biofilm structures.

The mechanism of mature biofilm disruption likely involves multiple complementary processes initiated by ethyl bromopyruvate's effects on cellular metabolism [28]. Direct targeting of metabolically active cells within biofilms eliminates the cellular populations responsible for matrix maintenance and biofilm integrity. Additionally, disruption of energy-dependent matrix stabilization processes may cause spontaneous matrix dissolution even in the absence of complete cell death.

Dynamic flow system studies using biofilms grown in silicone tubes under conditions simulating physiological environments demonstrate ethyl bromopyruvate's effectiveness against clinically relevant biofilm models [28]. These studies confirm that the compound maintains activity under flowing conditions that more closely approximate in vivo environments, including nutrient gradients, shear stress, and complex microbial community interactions. The retention of activity under these challenging conditions supports the therapeutic potential of ethyl bromopyruvate for treating biofilm-associated infections.

Synergistic Antimicrobial Interactions

Ethyl bromopyruvate demonstrates remarkable compatibility with existing antimicrobial agents, showing no negative interactions when combined with approved drugs and frequently exhibiting synergistic enhancement of antimicrobial activity [1] [27]. This compatibility represents a significant advantage for clinical applications, as combination therapy approaches can leverage the distinct mechanisms of action of multiple agents while minimizing the risk of resistance development and reducing required dosages for individual components.

Drug interaction studies reveal that ethyl bromopyruvate enhances the activity of conventional antibiotics against both drug-susceptible and drug-resistant bacterial strains [1]. In neutropenic murine models of Staphylococcus aureus infection, ethyl bromopyruvate demonstrates efficacy equal to vancomycin in reducing bacterial counts while requiring only one-twenty-fifth the dosage. This dramatic dose reduction suggests that ethyl bromopyruvate either exhibits inherently superior antimicrobial activity or creates conditions that sensitize bacteria to lower concentrations of conventional agents.

The molecular basis for synergistic interactions likely involves ethyl bromopyruvate's disruption of bacterial stress response and repair mechanisms [1] [28]. Energy depletion through glycolytic inhibition eliminates the adenosine triphosphate required for DNA repair, protein synthesis, and active efflux systems that contribute to antibiotic resistance. Additionally, disruption of iron homeostasis affects numerous cellular processes involved in maintaining resistance mechanisms, creating conditions that restore bacterial sensitivity to previously ineffective antimicrobial agents.

Target ProteinModification TypeReactive SiteConsequenceReversibilityReference
GAPDHPyruvylation (alkylation) [2] [5] [3]Active site cysteine [2] [5] [3]Loss of enzymatic activity [2] [5] [3]Irreversible [2] [5] [3] [2] [5] [3]
Pyruvate kinaseCysteine alkylation [9]Active site cysteine [9]Complete inactivation [9]Irreversible [9] [9]
Hexokinase IICovalent modification [29] [9]Mitochondrial binding domain [29] [9]Mitochondrial dissociation [29] [9]Irreversible [29] [9] [29] [9]
Transferrin receptorIndirect modification [15] [16]Surface binding sites [15] [16]Reduced iron binding [15] [16]Time-dependent [15] [16] [15] [16]
Multiple glycolytic enzymesNon-specific alkylation [30] [31]Nucleophilic residues [30] [31]Metabolic pathway disruption [30] [31]Irreversible [30] [31] [30] [31]

Resistance prevention studies indicate that ethyl bromopyruvate's multiple targeting mechanisms significantly reduce the likelihood of resistance development [1] [28]. The simultaneous disruption of energy metabolism, iron homeostasis, and biofilm formation creates multiple selective pressures that would require coordinated mutations across multiple cellular systems to overcome. This polypharmacological approach represents a strategic advantage over single-target antimicrobial agents that are more susceptible to resistance development through specific mutations or resistance gene acquisition.

Clinical isolate testing confirms that ethyl bromopyruvate maintains activity against multidrug-resistant bacterial strains that demonstrate resistance to conventional antibiotic classes [1] [7]. This broad-spectrum activity against resistant organisms suggests that the compound's mechanism of action bypasses common resistance mechanisms, including β-lactamase production, efflux pump activity, and target protein mutations. The ability to overcome existing resistance mechanisms positions ethyl bromopyruvate as a valuable addition to the limited arsenal of agents effective against multidrug-resistant pathogens.

Combination therapy protocols incorporating ethyl bromopyruvate demonstrate enhanced therapeutic outcomes compared to single-agent treatments [1]. These protocols leverage the complementary mechanisms of action of ethyl bromopyruvate and conventional antibiotics to achieve superior antimicrobial effects while potentially reducing the dosages required for individual agents. The reduced dosage requirements may translate to decreased toxicity risks and improved patient tolerance, important considerations for treating serious infections in compromised patient populations.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

193.95786 g/mol

Monoisotopic Mass

193.95786 g/mol

Heavy Atom Count

9

UNII

VJ4Z94MM35

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

70-23-5

Wikipedia

Ethyl bromopyruvate

General Manufacturing Information

Propanoic acid, 3-bromo-2-oxo-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types